molecular formula C6H11ClN4O2S B1379084 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1820718-18-0

3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No. B1379084
CAS RN: 1820718-18-0
M. Wt: 238.7 g/mol
InChI Key: UPTCKTBJMYPKTA-UHFFFAOYSA-N
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Description

Azetidine derivatives, such as azetidine-3-sulfonyl fluoride hydrochloride , are often used in pharmaceutical research. They usually come in the form of a powder .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for azetidine-3-sulfonyl fluoride hydrochloride is 1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and functional groups. For example, azetidine-3-sulfonyl fluoride hydrochloride is a solid at room temperature .

Scientific Research Applications

Synthesis and Applications in Drug Discovery

  • Copper-Catalyzed Synthesis : The synthesis of N-sulfonyl-1,2,3-triazoles, achieved through copper-catalyzed azide-alkyne cycloaddition reactions with sulfonyl azides, showcases a method to selectively obtain 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles. This reaction, by avoiding the ketenimine pathway, provides a convenient route to N-sulfonyltriazoles with good to excellent yields, indicating the potential for creating diverse sulfonyl triazole derivatives for medicinal chemistry applications (Yoo et al., 2007).

  • Cytotoxic and Antimicrobial Activity : A study on the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines revealed that some derivatives exhibited promising cytotoxic, antibacterial, and antifungal activities. This suggests the relevance of sulfonyl triazole derivatives in developing new antimicrobial agents (Sumangala et al., 2012).

Chemical Synthesis and Methodology

  • Sulfonyl Triazole Synthesis : Research on the synthesis of series S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates and their further oxidation expands the understanding of 1,2,4-triazole chemistry. The study introduces methods for acylation reactions and subsequent oxidation to produce pharmacologically active substances, showcasing the utility of sulfonyl triazole derivatives in drug development (Kaplaushenko, 2014).

Biological Activity and Potential Applications

  • Antibacterial and Free Radical Scavenging Activity : Novel 1,2,3-triazole derivatives synthesized through a one-pot procedure involving different sulfonic acids exhibited in vitro antibacterial activity and free radical scavenging ability. This highlights the potential of sulfonyl triazole derivatives in pharmaceutical applications, particularly as antibacterial agents and antioxidants (Sreerama et al., 2020).

  • Antidiabetic Drug Candidates : The synthesis and evaluation of S-substituted derivatives of 1,2,4-triazol-3-thiol for biological potential, including their role as potent inhibitors of the α-glucosidase enzyme, indicate the potential of such compounds as new drug candidates for treating type II diabetes (ur-Rehman et al., 2018).

Safety and Hazards

Safety information for similar compounds, such as azetidine-3-sulfonyl fluoride hydrochloride, indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling these compounds.

properties

IUPAC Name

3-(azetidin-3-ylsulfonyl)-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-10-4-8-9-6(10)13(11,12)5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTCKTBJMYPKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 3
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride

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